N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide
Description
N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide is a synthetic organic compound that belongs to the class of naphthyridine derivatives. This compound is characterized by the presence of a fluorocyclobutyl group attached to an ethyl chain, which is further connected to a naphthyridine ring system. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Properties
IUPAC Name |
N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O/c16-15(4-1-5-15)6-9-19-14(20)11-2-8-18-13-3-7-17-10-12(11)13/h2-3,7-8,10H,1,4-6,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKFDKBTHDCFNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCNC(=O)C2=C3C=NC=CC3=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclobutyl Intermediate: The fluorocyclobutyl group can be synthesized through the fluorination of cyclobutyl derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Ethyl Chain: The fluorocyclobutyl intermediate is then reacted with ethyl bromide or ethyl iodide in the presence of a base such as potassium carbonate to form the desired ethylated product.
Naphthyridine Ring Formation: The ethylated intermediate is then subjected to cyclization reactions involving appropriate reagents and catalysts to form the naphthyridine ring system.
Carboxamide Formation: Finally, the naphthyridine derivative is reacted with an amine or ammonia to introduce the carboxamide functional group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-indolyl)ethyl]succinamic acid: This compound shares structural similarities with N-[2-(1-fluorocyclobutyl)ethyl]-1,6-naphthyridine-4-carboxamide, particularly in the presence of an ethyl chain and a heterocyclic ring system.
N-[2-(1-naphthyl)ethyl]succinamic acid: Another similar compound with a naphthyl group instead of a naphthyridine ring.
Uniqueness
This compound is unique due to the presence of the fluorocyclobutyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
